1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Description
1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-adrenergic blocking agents. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors, which play a key role in the regulation of heart rate and blood pressure.
Properties
IUPAC Name |
1-(dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)15-7-6-14(8-12(15)3)18-10-13(17)9-16(4)5;/h6-8,11,13,17H,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYVESKIQNZKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN(C)C)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-propan-2-ylphenol and 1-chloro-3-dimethylaminopropane.
Ether Formation: The phenol group of 3-methyl-4-propan-2-ylphenol is reacted with 1-chloro-3-dimethylaminopropane under basic conditions to form the ether linkage.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying beta-adrenergic blocking agents.
Biology: Employed in studies investigating the effects of beta-adrenergic blockers on cellular signaling pathways.
Medicine: Used in preclinical and clinical research to evaluate its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride involves:
Beta-Adrenergic Receptor Blockade: The compound binds to beta-adrenergic receptors, preventing the binding of endogenous catecholamines such as adrenaline and noradrenaline.
Inhibition of Signal Transduction: By blocking these receptors, the compound inhibits the downstream signaling pathways that regulate heart rate and blood pressure.
Molecular Targets: The primary molecular targets are the beta-1 and beta-2 adrenergic receptors located in the heart and vascular smooth muscle.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-adrenergic blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular conditions.
Metoprolol: Another selective beta-1 adrenergic blocker with similar therapeutic uses.
Uniqueness
1-(Dimethylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic blockers. Its unique structure may also influence its selectivity and affinity for different beta-adrenergic receptor subtypes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
